3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid
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Overview
Description
3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid is an organic compound with a complex structure that includes cyclohexyl, hydroxy, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with benzaldehyde, followed by subsequent reactions to introduce the hydroxy and carboxylic acid groups. The reaction conditions often require the use of strong bases like sodium hydroxide and organic solvents such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl derivatives: Compounds like cyclohexylamine and cyclohexanol share the cyclohexyl group.
Diphenyl derivatives: Compounds such as diphenylmethane and diphenyl ether contain the diphenyl moiety.
Hydroxy acids: Compounds like lactic acid and citric acid have hydroxy and carboxylic acid groups.
Uniqueness
3-Cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid is unique due to its combination of cyclohexyl, hydroxy, and diphenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61259-28-7 |
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Molecular Formula |
C23H26O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-cyclohexyl-3-hydroxy-2,4-diphenylpentanedioic acid |
InChI |
InChI=1S/C23H26O5/c24-21(25)19(16-10-4-1-5-11-16)23(28,18-14-8-3-9-15-18)20(22(26)27)17-12-6-2-7-13-17/h1-2,4-7,10-13,18-20,28H,3,8-9,14-15H2,(H,24,25)(H,26,27) |
InChI Key |
ZOZLTESMMMBGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(C2=CC=CC=C2)C(=O)O)(C(C3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
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